molecular formula C13H12N2O2 B2824839 N-(4-hydroxy-3-methylphenyl)pyridine-3-carboxamide CAS No. 1510533-24-0

N-(4-hydroxy-3-methylphenyl)pyridine-3-carboxamide

Cat. No. B2824839
CAS RN: 1510533-24-0
M. Wt: 228.251
InChI Key: SJBBOKLEJLGIMZ-UHFFFAOYSA-N
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Description

“N-(4-hydroxy-3-methylphenyl)pyridine-3-carboxamide” is a compound that contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom . The compound also contains a carboxamide group (CONH2), which is a functional group derived from carboxylic acid (COOH) where the hydroxyl group (-OH) has been replaced by an amine group (-NH2) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring attached to a carboxamide group. The presence of the nitrogen atom in the pyridine ring and the oxygen atom in the carboxamide group would result in the formation of a polar compound, which could influence its physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions of this compound would largely depend on the reactivity of the pyridine and carboxamide groups. Pyridine is a basic compound and can undergo electrophilic substitution reactions. The carboxamide group can participate in various reactions such as hydrolysis, reduction, and condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-hydroxy-3-methylphenyl)pyridine-3-carboxamide” would depend on factors such as its molecular structure, polarity, and the presence of functional groups. For instance, the presence of a polar carboxamide group could make the compound soluble in polar solvents .

Scientific Research Applications

Kinase Inhibition

One of the significant applications of related compounds involves the development of selective and orally efficacious inhibitors of the Met kinase superfamily. These compounds have demonstrated complete tumor stasis in Met-dependent human gastric carcinoma models following oral administration, highlighting their potential in cancer therapy. This class of compounds has been advanced into clinical trials due to their excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles (G. M. Schroeder et al., 2009).

Antimicrobial Activity

Related structures have been synthesized and studied for their antimicrobial activities. For instance, novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides demonstrated significant activity against bacterial and fungal strains, displaying efficacy comparable to or even better than standard drugs (I. O. Zhuravel et al., 2005).

Histone Deacetylase Inhibition

Another application is found in the development of isotype-selective small molecule histone deacetylase (HDAC) inhibitors, which block cancer cell proliferation and induce cell-cycle arrest and apoptosis. These compounds have shown significant antitumor activity in vivo and have entered clinical trials, demonstrating their promise as anticancer drugs (Nancy Z. Zhou et al., 2008).

Crystal Chemistry and Molecular Interactions

The synthesis, characterization, and crystal chemistry of related compounds, such as N,N'-diphenylisophthalamide and pyridine-2,6-dicarboxylic acid bisphenylamide, have been explored. These studies provide insights into the important intermolecular interactions within these compounds, contributing to the understanding of their structural properties (J. Malone et al., 1997).

properties

IUPAC Name

N-(4-hydroxy-3-methylphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-9-7-11(4-5-12(9)16)15-13(17)10-3-2-6-14-8-10/h2-8,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBBOKLEJLGIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CN=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxy-3-methylphenyl)pyridine-3-carboxamide

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